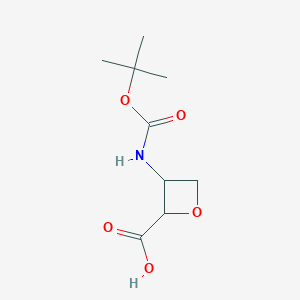
5-(Trifluoromethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)pyrazine-2-carboxamide: is a chemical compound with the following structural formula:
C7H3F3N2O
It belongs to the pyrazine family and features a trifluoromethyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-(Trifluoromethyl)pyrazine-2-carboxamide. One common method involves the reaction of 2,3,5-trifluoropyrazine with an appropriate amine, followed by carboxylation. The reaction proceeds as follows:
Amination: 2,3,5-trifluoropyrazine reacts with an amine (e.g., piperazine or homopiperazine) to form the corresponding amide intermediate.
Carboxylation: The amide intermediate undergoes carboxylation using a suitable reagent (e.g., carbon dioxide) to yield this compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: 5-(Trifluoromethyl)pyrazine-2-carboxamide can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Oxidation/Reduction: Depending on reaction conditions, it may be oxidized or reduced.
Amide Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond can occur.
Substitution: Ammonium hydroxide, alkoxides, or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or alkaline conditions.
Major Products:: The major products depend on the specific reaction. For example:
Hydrolysis: The primary product would be the corresponding carboxylic acid and the amine.
Scientific Research Applications
5-(Trifluoromethyl)pyrazine-2-carboxamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anti-tubercular agent.
Crop Protection: Related compounds (e.g., pyraziflumid) exhibit high antifungal activity in plant protection.
Mechanism of Action
The exact mechanism by which 5-(Trifluoromethyl)pyrazine-2-carboxamide exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways within cells.
Comparison with Similar Compounds
While unique, this compound shares similarities with other pyrazine derivatives. Further research can provide insights into its distinct features.
Properties
Molecular Formula |
C6H4F3N3O |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
5-(trifluoromethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H4F3N3O/c7-6(8,9)4-2-11-3(1-12-4)5(10)13/h1-2H,(H2,10,13) |
InChI Key |
MZFCJAAGSUBGGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



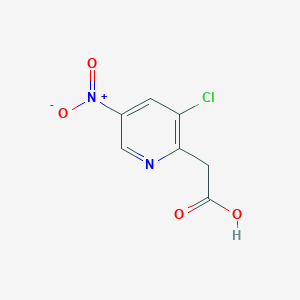

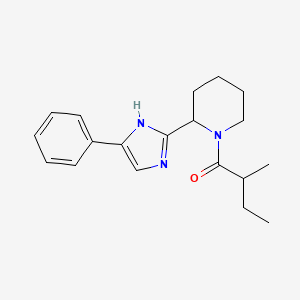
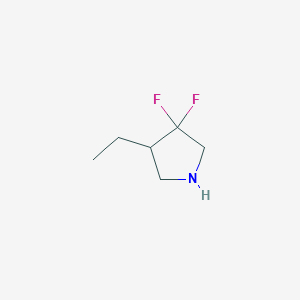

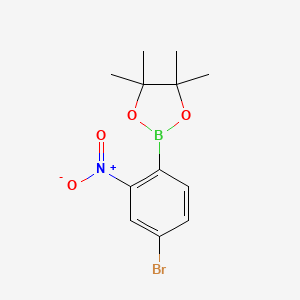

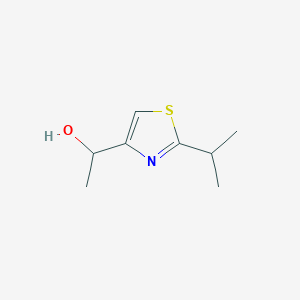
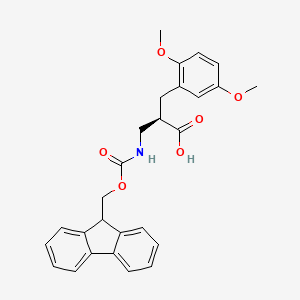
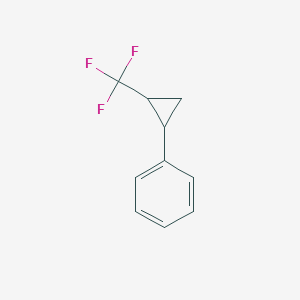
![4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12959098.png)
![N-[4-(acetylamino)phenyl]glycinamide](/img/structure/B12959110.png)
